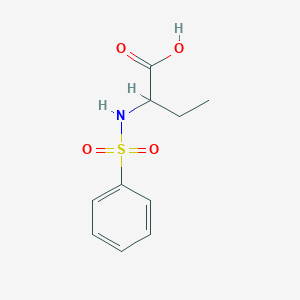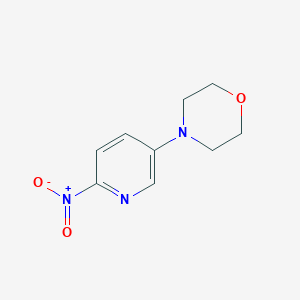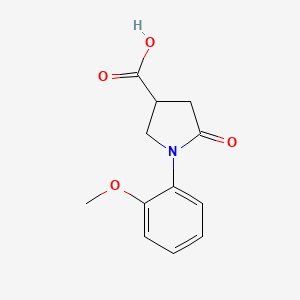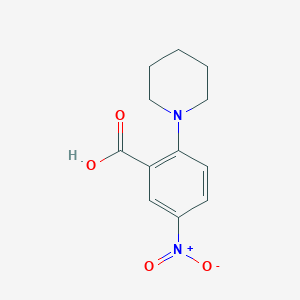
6-Méthylquinoléine-5-amine
Vue d'ensemble
Description
6-Methylquinolin-5-amine (6MQA) is a heterocyclic compound with a wide range of applications in the scientific and medical fields. It is a versatile chemical that is used in many different research and lab experiments. 6MQA is an important intermediate in the synthesis of various drugs and pharmaceuticals, as well as being used in the production of dyes and pigments. It is also used in the production of agrochemicals, such as pesticides and herbicides. 6MQA has a wide range of biological and physiological effects, making it a valuable tool for research and development.
Applications De Recherche Scientifique
Développement d'agents anticancéreux
6-Méthylquinoléine-5-amine: a été identifiée comme un pharmacophore clé dans le développement d'agents anticancéreux. Ses dérivés ont montré des résultats prometteurs dans l'inhibition des lignées cellulaires de cancer du poumon non à petites cellules, en particulier A549 . La capacité du composé à interagir avec la voie PI3K/AKT/mTOR, qui est cruciale dans la prolifération et la survie des cellules cancéreuses, en fait un candidat potentiel pour de nouveaux médicaments anticancéreux .
Activité antimicrobienne
Les dérivés de la quinoléine, y compris la This compound, présentent une activité antimicrobienne significative. Ils sont connus pour inhiber la synthèse de l'ADN dans les bactéries en ciblant la gyrase de l'ADN et la topoisomérase de type IV, ce qui entraîne la mort bactérienne. Cela en fait des outils précieux dans la recherche de nouveaux agents antimicrobiens aux propriétés pharmacodynamiques et pharmacokinetiques améliorées .
Applications antimalariennes
Le motif structural de la quinoléine est essentiel pour les médicaments antimalariens. La This compound et ses dérivés font partie de la recherche en cours pour développer des agents antimalariens plus efficaces. Ces composés sont étudiés pour leur potentiel à inhiber la croissance des espèces Plasmodium, les parasites responsables du paludisme .
Propriétés antidépressives et anticonvulsivantes
La recherche a montré que les dérivés de la quinoléine peuvent présenter des effets antidépresseurs et anticonvulsivants. L'exploration de la This compound dans ce contexte pourrait conduire au développement de nouveaux traitements pour les troubles neurologiques, offrant des alternatives aux médicaments actuels .
Effets anti-inflammatoires et antioxydants
Les propriétés anti-inflammatoires et antioxydantes des composés de la quinoléine sont étudiées, la This compound jouant un rôle dans cette recherche. Ces propriétés sont cruciales pour le traitement des maladies chroniques comme l'arthrite et pour prévenir les dommages liés au stress oxydatif .
Recherche antivirale et anti-VIH
Les dérivés de la quinoléine sont également étudiés pour leurs activités antivirales, y compris les effets anti-VIH potentiels. La This compound pourrait contribuer à la découverte de nouveaux médicaments qui inhibent la réplication des virus, y compris le VIH, offrant ainsi de nouvelles voies de traitement .
Découverte de médicaments et chimie médicinale
This compound: est un composé prometteur en chimie médicinale, avec des applications potentielles dans le traitement de diverses maladies telles que le cancer, l'inflammation et les troubles neurologiques. Sa polyvalence en matière de conception et de synthèse de médicaments en fait un atout précieux dans le développement de nouveaux agents thérapeutiques.
Science des matériaux et électronique
Bien qu'il ne soit pas directement lié à ses applications biologiques, les dérivés de la quinoléine sont utilisés dans la science des matériaux et l'électronique. Les propriétés électroniques de la This compound pourraient être exploitées dans le développement de semi-conducteurs organiques et d'autres matériaux électroniques .
Mécanisme D'action
- Quinolines are found in antimalarial, antimicrobial, antidepressant, antiviral, anticancer, and anti-inflammatory agents .
- Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .
Target of Action
Mode of Action
Result of Action
Safety and Hazards
Analyse Biochimique
Biochemical Properties
6-Methylquinolin-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The binding of 6-Methylquinolin-5-amine to these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, 6-Methylquinolin-5-amine has been shown to interact with DNA, potentially intercalating between base pairs and affecting DNA replication and transcription processes .
Cellular Effects
The effects of 6-Methylquinolin-5-amine on various cell types and cellular processes are profound. In cancer cells, for instance, this compound has demonstrated antiproliferative activity by inducing cell cycle arrest and apoptosis . It influences cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation. Moreover, 6-Methylquinolin-5-amine affects gene expression by modulating the activity of transcription factors and altering the expression levels of specific genes involved in cell survival and apoptosis . Its impact on cellular metabolism includes the inhibition of key metabolic enzymes, leading to altered metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 6-Methylquinolin-5-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For example, the binding of 6-Methylquinolin-5-amine to cytochrome P450 enzymes can result in the inhibition of their catalytic activity, affecting the metabolism of various substrates . Additionally, this compound can act as an inhibitor of topoisomerase enzymes, which are essential for DNA replication and transcription . By inhibiting these enzymes, 6-Methylquinolin-5-amine can disrupt DNA synthesis and induce cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methylquinolin-5-amine can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that 6-Methylquinolin-5-amine is relatively stable under physiological conditions but can degrade over extended periods . Long-term exposure to 6-Methylquinolin-5-amine in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including sustained inhibition of metabolic enzymes and prolonged alterations in gene expression .
Dosage Effects in Animal Models
The effects of 6-Methylquinolin-5-amine vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and therapeutic effects, such as antiproliferative activity against cancer cells . At higher doses, 6-Methylquinolin-5-amine can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant adverse effects .
Metabolic Pathways
6-Methylquinolin-5-amine is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of 6-Methylquinolin-5-amine, leading to the formation of various metabolites. The metabolic flux of 6-Methylquinolin-5-amine can be influenced by the presence of cofactors, such as NADPH, which are required for the enzymatic reactions . Additionally, the metabolites of 6-Methylquinolin-5-amine can further interact with other metabolic pathways, affecting the overall metabolic network within the cell .
Transport and Distribution
The transport and distribution of 6-Methylquinolin-5-amine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transport proteins. Once inside the cell, 6-Methylquinolin-5-amine can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 6-Methylquinolin-5-amine within tissues is also affected by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 6-Methylquinolin-5-amine is crucial for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of 6-Methylquinolin-5-amine to specific compartments is mediated by targeting signals and post-translational modifications, such as phosphorylation and ubiquitination . The localization of 6-Methylquinolin-5-amine within specific organelles can influence its interactions with biomolecules and its overall biochemical activity .
Propriétés
IUPAC Name |
6-methylquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-4-5-9-8(10(7)11)3-2-6-12-9/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIDQFHIEFDWPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388563 | |
| Record name | 6-methylquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>23.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24781627 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
50358-35-5 | |
| Record name | 6-methylquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-6-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Propyl-benzo[1,3]dioxol-5-ylamine hydrochloride](/img/structure/B1304990.png)

![1-(5-Methyl-benzo[1,2,5]thiadiazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid](/img/structure/B1304994.png)




![2-[(Anilinocarbonyl)amino]-3-methylbutanoic acid](/img/structure/B1305012.png)
![3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol](/img/structure/B1305026.png)
![(Z)-2-(4-chlorophenyl)-3-[2-(2-propynyloxy)-1-naphthyl]-2-propenenitrile](/img/structure/B1305028.png)


